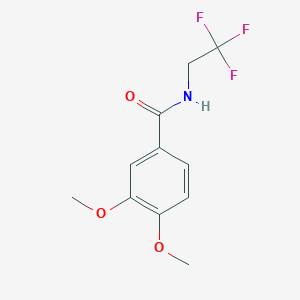

4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Molecular Probes

One area of interest is the fluorescence properties of certain quinolinone derivatives, which have been studied for their potential use as molecular fluorescent probes. These compounds, including various amino-substituted phenylquinolinones, have been evaluated for their ability to bind to biomolecules, making them useful in bioimaging and diagnostic applications. For instance, derivatives with ethylenoxy units as spacers have been tested for optimal fluorescence labeling of biomolecules (Motyka et al., 2011).

Antimalarial Activity

Research into the antimalarial activity of quinolinylamino derivatives has demonstrated significant potential. A series of compounds, including those related to the structure of interest, were synthesized and evaluated for their effectiveness against Plasmodium berghei in mice. The studies showed a correlation between the antimalarial potency of these compounds and certain structural features, offering a promising avenue for the development of new antimalarial agents (Werbel et al., 1986).

Catalysis and Chemical Transformations

The compound has relevance in catalytic processes and chemical transformations as well. For example, certain nitroarene compounds have been successfully reduced to aminoarenes using formic acid in the presence of ruthenium catalysts, showcasing the potential of these substances in synthetic chemistry and the production of industrially relevant compounds (Watanabe et al., 1984).

Enantioselective Synthesis

The enantioselective synthesis of β-amino amides from 4-nitrophenyl esters, utilizing isothiourea catalysis, has been explored. This research demonstrates the compound's potential application in the synthesis of enantioselectively enriched molecules, which is important for the development of drugs and other active substances with specific chiral configurations (Arokianathar et al., 2018).

Synthesis of Biologically Active Compounds

The compound also serves as an intermediate in the synthesis of various biologically active compounds. Its versatility in chemical reactions enables the creation of novel molecules with potential applications in pharmaceuticals and material science. For example, the synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives with potential anticancer and fluorescence properties illustrates the broad utility of these compounds in medicinal chemistry and diagnostics (Funk et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(2-morpholin-4-ylethylamino)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-21-20(25(27)28)19(22-10-11-23-12-14-29-15-13-23)17-8-4-5-9-18(17)24(21)16-6-2-1-3-7-16/h1-9,22H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMARWNKCDOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)

![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)

![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)

![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)

![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)